molecular formula C16H26Cl2N2O4 B3909372 1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride

1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride

Cat. No. B3909372
M. Wt: 381.3 g/mol
InChI Key: QEQGSYDDBIQBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as BRL-15572, is a chemical compound that has shown potential for use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By binding to this receptor, 1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is able to block the binding of dopamine, which is a neurotransmitter that plays a key role in reward and motivation. This blockade of the dopamine D3 receptor has been found to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been found to have a variety of biochemical and physiological effects, including the modulation of dopamine release and the regulation of dopamine receptor signaling. In addition, 1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been found to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. These effects have been found to be dose-dependent, and may vary depending on the specific experimental conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its potency and selectivity for the dopamine D3 receptor. This allows researchers to investigate the role of this receptor in a variety of contexts, and to explore potential therapeutic targets for neurological disorders. However, one limitation of using 1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is in the development of more selective and potent compounds that target the dopamine D3 receptor. Another area of interest is in the investigation of the role of the dopamine D3 receptor in other neurological disorders, such as Parkinson's disease and depression. Finally, there is interest in exploring the potential therapeutic applications of 1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride and related compounds in the treatment of these disorders.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that has shown potential for use in scientific research. Its potency and selectivity for the dopamine D3 receptor make it a valuable tool for investigating the role of this receptor in neurological disorders. While there are limitations to its use, there are also many future directions for research on 1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride and related compounds.

Scientific Research Applications

1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been found to have a variety of potential applications in scientific research. One area of interest is in the study of the dopamine D3 receptor, which has been implicated in a variety of neurological disorders, including addiction and schizophrenia. 1-(1,3-benzodioxol-5-yloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been found to be a potent and selective antagonist of the dopamine D3 receptor, and has been used in a variety of studies to investigate the role of this receptor in these disorders.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.2ClH/c1-2-17-5-7-18(8-6-17)10-13(19)11-20-14-3-4-15-16(9-14)22-12-21-15;;/h3-4,9,13,19H,2,5-8,10-12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQGSYDDBIQBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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